An In-depth Technical Guide to the Chemical Properties of 4-Nitro-phenyl-N-benzylcarbamate
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-phenyl-N-benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Nitro-phenyl-N-benzylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectral properties, and reactivity, offering a valuable resource for laboratory and research applications.
Core Chemical Properties
4-Nitro-phenyl-N-benzylcarbamate is a solid, pale yellow compound with a molecular weight of 272.26 g/mol .[1][2] It is recognized for its utility as an intermediate in the synthesis of various organic molecules, particularly ureas, and as a base-labile protecting group in multi-step organic synthesis.[3]
Physicochemical Data
The fundamental physical and chemical properties of 4-Nitro-phenyl-N-benzylcarbamate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [1][2] |
| CAS Number | 124068-97-9 | [1][2] |
| Appearance | Very Pale Yellow Solid | [1][2] |
| Melting Point | 132 °C | [1][2] |
| Purity | ≥98.0% | [1] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in DMSO. Soluble in DMSO/water mixtures. | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Nitro-phenyl-N-benzylcarbamate. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.42 – 8.05 | d | 9.2 | 2H, Aromatic protons ortho to NO₂ |
| 7.57 – 6.78 | m | 6H, Aromatic protons of benzyl group and meta to NO₂ | |
| 5.55 | br s | 1H, -NH | |
| 4.48 | d | 5.9 | 2H, -CH₂- |
Solvent: Chloroform-d
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 128.84 | Aromatic CH |
| 127.58 | Aromatic CH |
| 126.10 | Aromatic CH |
| 125.12 | Aromatic CH |
| 122.05 | Aromatic C-NO₂ |
| 115.66 | Aromatic C-NH |
| 45.35 | -CH₂- |
Solvent: Chloroform-d
FT-IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 1753 | C=O stretching (carbamate) |
| 1615 | N-H bending |
| 1595 | Aromatic C=C stretching |
| 1523 | Asymmetric NO₂ stretching |
| 1350 | Symmetric NO₂ stretching |
Reactivity and Stability
4-Nitro-phenyl-N-benzylcarbamate's primary reactivity lies in its function as a base-labile protecting group. The electron-withdrawing nature of the p-nitrophenyl group makes the carbamate susceptible to cleavage under basic conditions. This hydrolysis reaction releases the protected amine, carbon dioxide, and 4-nitrophenol, a yellow-colored compound that allows for spectrophotometric monitoring of the deprotection process.
The compound is stable in acidic and neutral pH conditions, making it an effective and orthogonal protecting group in syntheses where acid-labile groups are also present.[3] The hydrolysis is accelerated in basic conditions, with the rate increasing significantly at pH 12 and above.
Experimental Protocols
Synthesis of 4-Nitro-phenyl-N-benzylcarbamate
The following is a representative experimental protocol for the synthesis of 4-Nitro-phenyl-N-benzylcarbamate, adapted from literature procedures for similar carbamates.
Materials:
-
Benzylamine
-
4-Nitrophenyl chloroformate
-
Triethylamine (or another suitable base like pyridine)
-
Methylene chloride (or another suitable anhydrous solvent)
-
1 N Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1.0 eq) and triethylamine (1.0 eq) in anhydrous methylene chloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add benzylamine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 N NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate to yield 4-Nitro-phenyl-N-benzylcarbamate as a solid.
Visualizations
Synthesis Workflow of 4-Nitro-phenyl-N-benzylcarbamate
Caption: Workflow for the synthesis of 4-Nitro-phenyl-N-benzylcarbamate.
Signaling Pathway Involvement
Currently, there is no direct evidence in the reviewed scientific literature to suggest that 4-Nitro-phenyl-N-benzylcarbamate specifically modulates major signaling pathways such as NF-κB, MAPK, or PI3K/Akt. The primary biological relevance of the nitrobenzyl carbamate moiety is in the context of pro-drug design. The nitro group can be reduced by nitroreductase enzymes, which are expressed under hypoxic conditions found in some tumors, to trigger the release of a therapeutic agent. However, this is a general strategy for a class of compounds and not indicative of direct interaction with a specific signaling cascade by 4-Nitro-phenyl-N-benzylcarbamate itself. Further research is required to elucidate any potential effects of this compound on cellular signaling.
